molecular formula C17H17N5O2S B11004004 1-(2H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide

1-(2H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide

Cat. No.: B11004004
M. Wt: 355.4 g/mol
InChI Key: PLXSOXHZELMJIG-UHFFFAOYSA-N
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Description

1-(2H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide is a complex organic compound that features both indazole and thiazole moieties. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceutical compounds. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the indazole and thiazole rings, followed by their coupling to form the final product. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes using continuous flow reactors to improve yield and reduce reaction times, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Biological Activity

The compound 1-(2H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multicomponent reactions, which have been shown to yield various biologically active derivatives. A notable method includes a three-component Povarov reaction that combines indazol-5-amines with methylene active ketones and aldehydes, resulting in high yields of the desired products .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, in vitro studies have demonstrated that certain analogs can reduce the viability of cancer cell lines by over 50% at concentrations as low as 10 µM. In vivo studies further support these findings, showing tumor size reduction in xenograft models .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies utilizing the paper disc diffusion method revealed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 8.5 µM depending on the specific strain tested .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to its chemical structure can significantly impact its biological activity. For example:

  • Substituents on the indazole ring can enhance binding affinity to target proteins.
  • The presence of a thiazole moiety has been associated with increased potency against specific cancer cell lines.

Case Study 1: ROCK Inhibition

A derivative of the compound was tested for its ability to inhibit Rho-associated protein kinase (ROCK), an important target in cancer therapy. The compound exhibited a binding affinity in the nanomolar range (Kd < 2 nM) and an IC50 value of 0.5 nM against ROCK2, outperforming the reference drug netarsudil .

Case Study 2: Anti-fibrotic Effects

In a study focusing on liver fibrosis, compounds derived from this structure showed promising results in inhibiting hepatic stellate cell activation. The treatment led to a significant reduction in collagen deposition, indicating potential as anti-fibrotic agents .

Data Tables

Activity Type IC50/Binding Affinity Reference
ROCK InhibitionIC50 = 0.5 nM
Antitumor (MDA-MB-231)IC50 = 10 µM
Antimicrobial (E. coli)MIC = 0.25 - 8.5 µM

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H17N5O2S/c23-15-9-11(17(24)19-6-5-14-18-7-8-25-14)10-22(15)16-12-3-1-2-4-13(12)20-21-16/h1-4,7-8,11H,5-6,9-10H2,(H,19,24)(H,20,21)

InChI Key

PLXSOXHZELMJIG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=NC=CS4

Origin of Product

United States

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